molecular formula C26H15ClF2N9Na3O12S4 B13418195 2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt CAS No. 75199-18-7

2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt

Cat. No.: B13418195
CAS No.: 75199-18-7
M. Wt: 916.1 g/mol
InChI Key: WAADIRALQLGNHV-UHFFFAOYSA-K
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Description

2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonic acid, amino, and azo groups. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt involves multiple steps, starting with the preparation of the naphthalenedisulfonic acid core. This is typically achieved through sulfonation reactions of naphthalene derivatives. The subsequent steps involve the introduction of amino and azo groups through diazotization and coupling reactions. The final product is obtained by neutralizing the compound with sodium hydroxide to form the trisodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the synthesis process. The final product is purified using techniques such as crystallization and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt is widely used in scientific research due to its versatile properties:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can undergo reduction to form amines, which can then interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments. The compound’s ability to form stable complexes with metal ions also contributes to its diverse applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-5-hydroxy-, trisodium salt
  • 2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-hydroxy-, trisodium salt

Uniqueness

The unique combination of functional groups in 2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt distinguishes it from similar compounds

Properties

CAS No.

75199-18-7

Molecular Formula

C26H15ClF2N9Na3O12S4

Molecular Weight

916.1 g/mol

IUPAC Name

trisodium;5-amino-3-[[5-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-6-[(4-sulfamoylphenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C26H18ClF2N9O12S4.3Na/c27-19-24(28)33-26(29)34-25(19)32-12-3-6-15(52(42,43)44)14(9-12)36-38-22-17(54(48,49)50)8-10-7-16(53(45,46)47)21(20(30)18(10)23(22)39)37-35-11-1-4-13(5-2-11)51(31,40)41;;;/h1-9,39H,30H2,(H2,31,40,41)(H,32,33,34)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3

InChI Key

WAADIRALQLGNHV-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C3C=C(C(=C(C3=C2N)O)N=NC4=C(C=CC(=C4)NC5=C(C(=NC(=N5)F)F)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)N.[Na+].[Na+].[Na+]

Origin of Product

United States

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